2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid
Description
Chemical Structure and Properties 2-(1H-1,3-Benzodiazol-1-yl)-5-fluorobenzoic acid (IUPAC name: 5-fluoro-2-(1H-benzo[d]imidazol-1-yl)benzoic acid) is a heterocyclic compound featuring a benzoic acid backbone substituted with a fluorine atom at position 5 and a benzimidazole ring at position 2. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, while the fluorine atom introduces electronegativity and steric effects.
Molecular Formula: C₁₃H₈FN₂O₂
Molecular Weight: 261.22 g/mol (calculated)
Key Features:
- Acidity: The carboxylic acid group (pKa ~2.5) dominates its acid-base behavior.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-9-5-6-12(10(7-9)14(18)19)17-8-16-11-3-1-2-4-13(11)17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGOATYJSBAMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, which is similar to the benzodiazol moiety in the compound, have been known to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
The diverse biological activities of similar compounds suggest that they may interact with multiple targets, leading to various changes at the molecular and cellular levels.
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid (CAS Number: 1096306-62-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory and antimicrobial properties, as well as its mechanism of action and relevance in therapeutic applications.
- Molecular Formula : C15H12FN2O2
- Molecular Weight : 256.23 g/mol
- Density : Not available
- Boiling Point : Not available
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on salicylic acid derivatives, which share structural similarities, demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses in animal models. For instance, a derivative known as 3-CH2Cl significantly lowered tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels in LPS-induced rats, suggesting that similar mechanisms may be applicable to this compound .
Antimicrobial Activity
The benzodiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various pathogens. For example, studies have shown that benzodiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Studies and Research Findings
The proposed mechanism of action for this compound involves the inhibition of key enzymes such as COX and lipoxygenase (LOX), which play critical roles in the inflammatory pathway. By blocking these enzymes, the compound may reduce the production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of benzodiazole derivatives often correlates with their structural features. The presence of fluorine atoms has been shown to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in vivo.
Comparison with Similar Compounds
Key Analogues and Structural Variations
The compound is compared to three analogues based on substituent type, functional groups, and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents |
|---|---|---|---|---|
| Target Compound : 2-(1H-1,3-Benzodiazol-1-yl)-5-fluorobenzoic acid | C₁₃H₈FN₂O₂ | 261.22 | Not provided | 5-F, benzimidazol-1-yl, COOH |
| Analogue 1 : 5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid | C₁₀H₇FN₂O₂ | 222.18 | 1096306-42-1 | 5-F, imidazol-1-yl, COOH |
| Analogue 2 : 2-Phenyl-1-benzofuran-5-amine | C₁₄H₁₀FNO | 227.24 | 144187-44-0 | 5-F, benzofuran, NH₂ |
| Analogue 3 : 2-(1H-1,3-Benzodiazol-1-yl)aniline | C₁₂H₁₀N₃ | 196.23 | 77084-15-2 | Benzodiazol-1-yl, NH₂ |
Structural and Functional Differences
Analogue 2’s benzofuran (C₈H₅O) lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to benzimidazole.
Functional Groups :
- The carboxylic acid (COOH) in the target compound increases acidity and solubility in aqueous media compared to Analogue 3 ’s aniline (NH₂), which is basic (pKa ~4.6) and less polar.
Molecular Weight and Polarity :
- The target compound (261.22 g/mol) is heavier than Analogue 1 (222.18 g/mol) due to the benzimidazole ring, impacting pharmacokinetic properties like membrane permeability.
Preparation Methods
Preparation of 2-Amino-5-Fluorobenzoic Acid as a Key Intermediate
2-Amino-5-fluorobenzoic acid is a crucial precursor for synthesizing 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid. Several industrially viable methods have been reported for its synthesis, focusing on mild reaction conditions, cost-effectiveness, and scalability.
Novel Industrial Synthesis Route (Chinese Patent CN1477097A)
- Raw Materials: 4-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride.
-
- Condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.
- Cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione.
- Oxidation under alkaline conditions (using sodium or potassium hydroxide at 15-25% weight concentration) with hydrogen peroxide at 80-90°C to produce 2-amino-5-fluorobenzoic acid.
- Purification by recrystallization from xylene.
Advantages: Mild conditions, inexpensive and readily available raw materials, simple and safe operation, suitable for industrial scale.
| Step | Conditions | Notes |
|---|---|---|
| Condensation | Room temperature, aqueous medium | Formation of N-(4-fluorophenyl)-2-(hydroxyimine)acetamide |
| Cyclization | Concentrated H2SO4, controlled temperature | Formation of 5-fluoro-1H-indole-2,3-dione |
| Oxidation | 15-25% NaOH/KOH, 80-90°C, H2O2 molar ratio 1:2.5-4.0 | Conversion to 2-amino-5-fluorobenzoic acid |
| Purification | Recrystallization from xylene | Obtains pure product |
This method provides a robust foundation for preparing the fluorinated amino benzoic acid intermediate.
Alternative Routes
- Oxidation of 5-fluoro-2-bromotoluene in acidic media with oxygen or oxygen-containing gases at 80-220°C, followed by reaction with ammonia at 70-180°C to yield 2-amino-5-fluorobenzoic acid.
- Nitration of 3-fluorobenzoic acid ester at low temperatures (-10°C to 30°C) with concentrated nitric acid, catalytic hydrogenation using platinum-sulfur catalyst, and hydrolysis to the amino acid.
These methods are less favored industrially due to harsher conditions or more complex operations.
Fluorination Techniques Relevant to the Compound
Fluorination at the 5-position of the benzoic acid ring is critical. Recent advances in nucleophilic fluorination provide efficient routes:
Nucleophilic Fluorination of 1-Arylbenziodoxolones
- Transition metal-free nucleophilic fluorination of 1-arylbenziodoxolones with fluoride salts in polar aprotic solvents yields 2-fluorobenzoic acids efficiently.
- The method is applicable for synthesizing 2-fluoro-5-nitrobenzoic acid and potentially other substituted fluorobenzoic acids.
- Advantages include mild conditions, high yields (up to 89%), and suitability for radiolabeling with fluorine-18 for PET imaging.
| Parameter | Details |
|---|---|
| Fluoride source | Fluoride salts (e.g., KF) |
| Solvent | Polar aprotic (e.g., acetonitrile) |
| Temperature | Mild, typically room temperature to moderate heating |
| Yield | Up to 89% for 5-nitro substituted derivatives |
This approach can be adapted to prepare fluorinated benzoic acid derivatives for subsequent benzodiazole formation.
Summary Table of Preparation Methods
Research Findings and Industrial Considerations
- The patented method using 4-fluoroaniline as a starting material is highlighted for its industrial applicability due to safety, cost, and operational simplicity.
- Nucleophilic fluorination methods offer modern, efficient routes to fluorinated benzoic acids, which can be adapted for the fluorinated benzodiazole target compound.
- The benzodiazole ring formation typically requires careful control of cyclization conditions to ensure high purity and yield.
- Purification techniques such as recrystallization from solvents like xylene are effective for isolating high-purity products.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling fluorobenzoic acid derivatives with benzimidazole precursors. Key steps include:
- Nucleophilic fluorination : Using benziodoxolone precursors under controlled conditions to introduce fluorine at the 5-position .
- Benzimidazole coupling : Suzuki-Miyaura cross-coupling or direct alkylation to attach the benzodiazole moiety. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence yield .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Analytical techniques :
- X-ray crystallography : Resolves bond angles and confirms substitution patterns (e.g., fluorine positioning) .
- NMR spectroscopy : -NMR detects fluorine environments, while -NMR identifies benzodiazole proton splitting patterns .
- HPLC-MS : Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzodiazole derivatives?
- Approach :
- Standardized assays : Replicate studies under consistent conditions (e.g., pH 7.4 buffers, 37°C) to minimize variability in cytotoxicity or enzyme inhibition results .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
- Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to validate target binding hypotheses .
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?
- Mechanistic insights :
- Electron-withdrawing effects : Fluorine increases the benzoic acid’s acidity (pK ~2.5 vs. ~4.2 for non-fluorinated analogs), enhancing hydrogen-bonding capacity in biological systems .
- Steric effects : DFT calculations (B3LYP/6-31G*) show minimal steric hindrance at the 5-position, allowing unhindered benzodiazole rotation .
- Reactivity : Fluorine stabilizes intermediates in nucleophilic aromatic substitution, enabling regioselective modifications .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Methodological framework :
- Analog synthesis : Prepare derivatives with variations in fluorination position or benzodiazole substituents (e.g., methyl, nitro groups) .
- Biological testing : Use dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., kinases) to correlate substituent effects with potency .
- Data analysis : Apply multivariate regression to identify key physicochemical descriptors (logP, polar surface area) linked to activity .
Key Research Challenges
- Synthetic scalability : Multi-step routes require optimization for gram-scale production without compromising yield .
- Biological selectivity : Off-target effects in kinase assays necessitate functional group masking (e.g., prodrug strategies) .
- Crystallographic limitations : Poor solubility in aqueous buffers complicates single-crystal growth for X-ray studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
